molecular formula C16H19NO3 B2605645 Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 166306-17-8

Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Katalognummer B2605645
CAS-Nummer: 166306-17-8
Molekulargewicht: 273.332
InChI-Schlüssel: SVKFWHCFUVQMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate” is a type of organic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions. For instance, one method involves the use of zinc/copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the empirical formula C13H21NO3 . The molecular weight is approximately 239.31 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For example, one method involves the use of a zinc-copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of approximately 239.31 and an empirical formula of C13H21NO3 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations

Research into benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate and related compounds explores innovative synthesis methods and their chemical transformations. For instance, a new synthesis route for spirocyclic oxetanes, which are closely related to the target compound, was developed to facilitate the production of complex spirocyclic structures. This technique involves oxidative cyclizations and has been demonstrated through the synthesis of tetracyclic systems and their X-ray crystal structures (Gurry, McArdle, & Aldabbagh, 2015). Similarly, advancements in the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate have led to the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the versatility of these compounds in creating diastereoisomeric mixtures (Molchanov & Tran, 2013).

Pharmacological Evaluation and Potential Applications

Certain derivatives of benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate have been synthesized and evaluated for pharmacological activities, such as potential dopamine agonist properties. Although no central nervous system activity was found, some derivatives demonstrated significant peripheral dopamine agonist activity, highlighting the potential for therapeutic application (Brubaker & Colley, 1986). Furthermore, anticonvulsant activity has been studied in analogs, showing promising results and expanding the understanding of these compounds' pharmacological potential (Farrar et al., 1993).

Chemical Properties and Mechanistic Insights

Experimental and theoretical studies on the mechanism and rate constants of sequential spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals have provided deep insights into the reactivity and stability of these compounds. Such studies are crucial for designing and implementing efficient synthesis strategies for spirocyclic compounds, including those related to benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Bejarano et al., 2022).

Safety and Hazards

Sigma-Aldrich provides these compounds “as-is” and makes no representation or warranty with respect to these products . It’s important to handle these compounds with care and follow safety guidelines.

Eigenschaften

IUPAC Name

benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-6-7-16(14)8-10-17(11-9-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFWHCFUVQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.